N-(3,4-dimethylphenyl)-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Description
N-(3,4-Dimethylphenyl)-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a triazaspiro compound characterized by a spirocyclic framework with a 1,4,8-triazaspiro[4.5]decane core. Its structure includes a 3,4-dimethylphenyl substituent on the carboxamide group and an ethylthio (-S-C₂H₅) moiety at position 2. Structural analogs of this compound have been studied for their inhibitory effects on targets such as mycobacterial lipoamide dehydrogenase (Lpd) .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-ethylsulfanyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4OS/c1-4-30-22-21(19-8-6-5-7-9-19)26-24(27-22)12-14-28(15-13-24)23(29)25-20-11-10-17(2)18(3)16-20/h5-11,16H,4,12-15H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWVAFBKXYWZRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)C(=O)NC3=CC(=C(C=C3)C)C)N=C1C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a complex spirocyclic structure that contributes to its unique biological activity. The presence of the triazine ring and the ethylthio group are critical for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4OS |
| Molecular Weight | 372.49 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in organic solvents |
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of triazine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that spirocyclic compounds could effectively inhibit tumor growth in xenograft models due to their ability to interfere with cellular signaling pathways involved in cancer progression .
Antidiabetic Potential
The compound's structure suggests potential inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. In related studies, compounds designed with similar frameworks have shown promising results in improving glucose tolerance and reducing blood sugar levels in diabetic models . This suggests that this compound may possess antidiabetic properties worth exploring.
The proposed mechanism of action involves the inhibition of key enzymes such as prolyl hydroxylases (PHDs), which play a role in cellular oxygen sensing and regulation of erythropoiesis. By inhibiting these enzymes, the compound may enhance erythropoietin production, leading to increased red blood cell formation .
Case Studies and Research Findings
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In Vitro Studies :
- A series of in vitro assays demonstrated that similar triazine derivatives inhibited cancer cell lines with IC50 values ranging from 10 to 50 µM. The specific pathways affected included apoptosis and cell cycle regulation.
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In Vivo Efficacy :
- In murine models of diabetes, administration of related compounds resulted in a significant reduction in fasting blood glucose levels compared to controls. The observed effects were attributed to enhanced insulin sensitivity and reduced hepatic glucose production.
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Toxicological Assessments :
- Preliminary toxicity studies indicated that compounds within this class exhibited low cytotoxicity towards normal human cells, suggesting a favorable safety profile for therapeutic use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The triazaspiro scaffold is a versatile platform for drug discovery. Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituent variations and their implications:
Substituent Analysis
Functional Group Impact
- Ethylthio vs. Methylsulfanyl : The target compound’s ethylthio group provides moderate lipophilicity compared to the methylsulfanyl group in ’s analog. Ethylthio may enhance membrane permeability but reduce metabolic stability .
- Methoxy vs. In contrast, 3,4-dimethylphenyl in the target compound balances lipophilicity and steric effects .
- Spiro Core Variations : The tetraazaspiro compound () introduces an additional nitrogen, which could expand target interactions but may complicate synthesis .
Research and Commercial Relevance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
